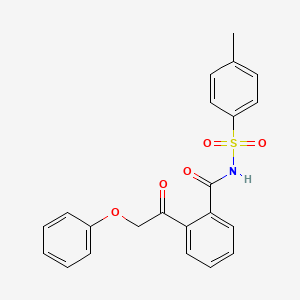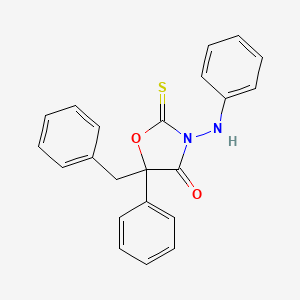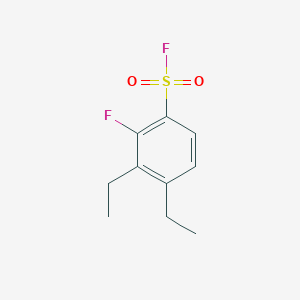
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the aromatic ring is treated with a sulfonyl fluoride reagent under acidic conditions . The reaction conditions often require a strong acid catalyst, such as sulfuric acid, to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used to modify surfaces and create functionalized materials with specific properties, such as increased hydrophobicity or improved adhesion.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amines, thiols, and hydroxyl groups . This reactivity allows the compound to form covalent bonds with target molecules, thereby modifying their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but with a chlorine atom instead of a fluoride atom.
3-Fluorobenzenesulfonyl Chloride: Another fluorinated arylsulfonyl chloride with similar reactivity.
Uniqueness
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both ethyl groups and the fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
88423-75-0 |
|---|---|
Formule moléculaire |
C10H12F2O2S |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
3,4-diethyl-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12F2O2S/c1-3-7-5-6-9(15(12,13)14)10(11)8(7)4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
WWPXWQRCZXPBMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)S(=O)(=O)F)F)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
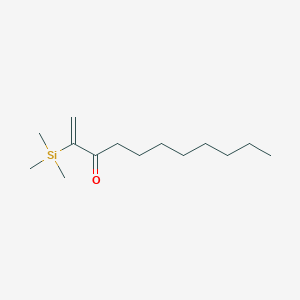
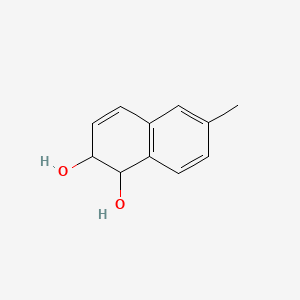

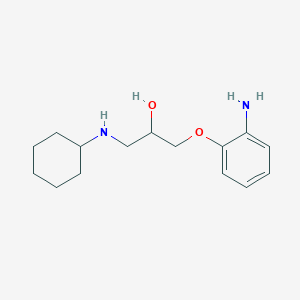

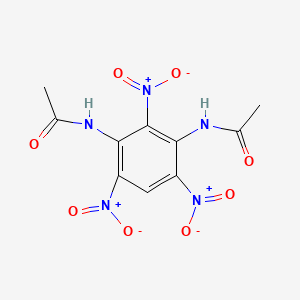

![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
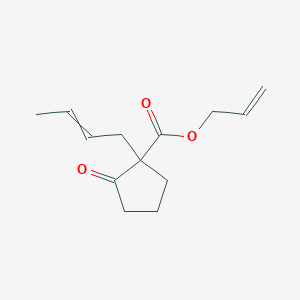
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
